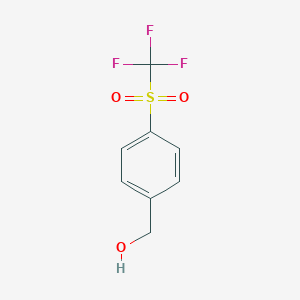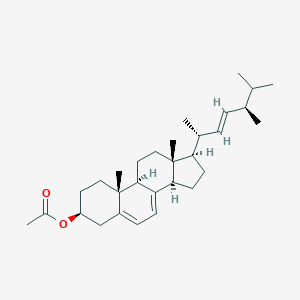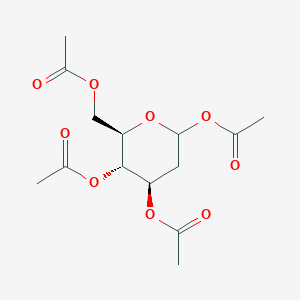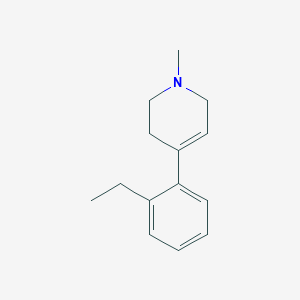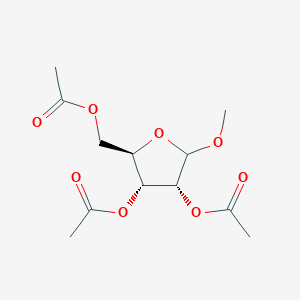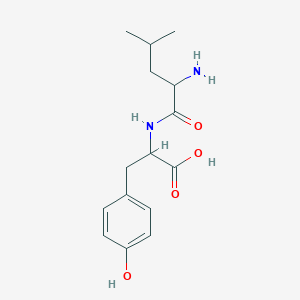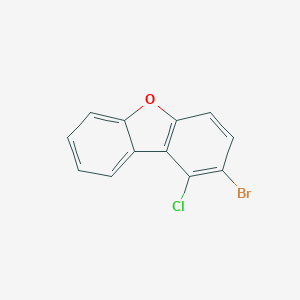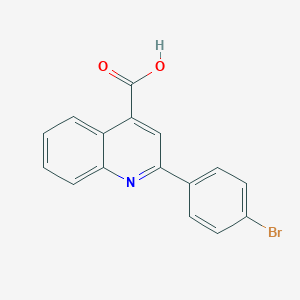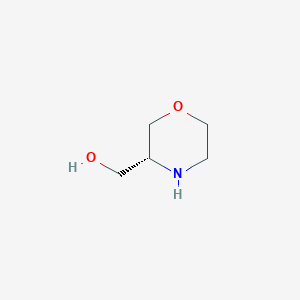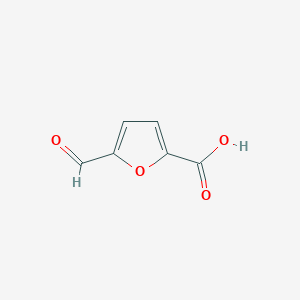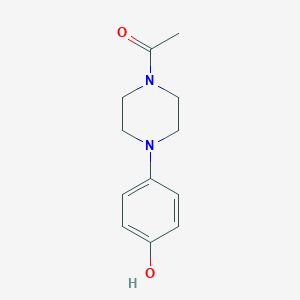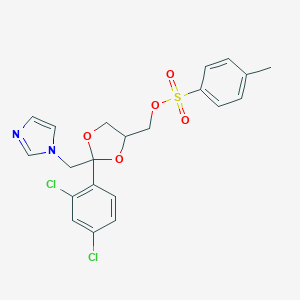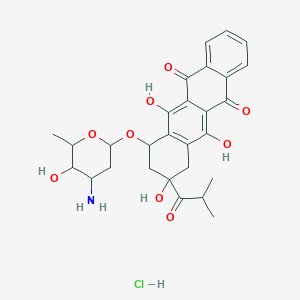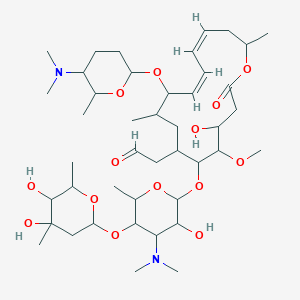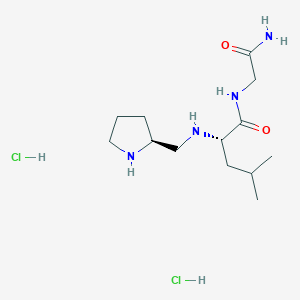
Prolyl-psi(methylamino)leucyl-glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prolyl-psi(methylamino)leucyl-glycinamide, commonly known as PMLG, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. PMLG is a synthetic peptide that is designed based on the natural hormone thyrotropin-releasing hormone (TRH).
Mecanismo De Acción
The mechanism of action of PMLG is not fully understood. However, it is believed to act by binding to the Prolyl-psi(methylamino)leucyl-glycinamide receptor, which is present in various tissues and organs in the body. The binding of PMLG to the Prolyl-psi(methylamino)leucyl-glycinamide receptor results in the activation of various signaling pathways, leading to the observed pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
PMLG has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. PMLG has also been shown to increase the release of thyroid-stimulating hormone (TSH) from the pituitary gland, leading to an increase in thyroid hormone production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of PMLG is its ease of synthesis and purification, making it an ideal compound for use in laboratory experiments. PMLG is also relatively stable, making it suitable for long-term storage. However, one of the limitations of PMLG is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of PMLG. One of the significant areas of research is the identification of novel analogs of PMLG with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of PMLG in various diseases, including depression, epilepsy, and chronic pain. Additionally, the development of new methods for the delivery of PMLG to target tissues and organs is an area of active research.
Métodos De Síntesis
The synthesis of PMLG is a complex process that involves several steps. The first step is the solid-phase peptide synthesis method, which involves the use of a resin-bound amino acid as the starting material. The resin-bound amino acid is activated with a coupling reagent, and the next amino acid is added. This process is repeated until the desired peptide sequence is obtained. The final step involves the cleavage of the peptide from the resin, followed by purification and characterization.
Aplicaciones Científicas De Investigación
PMLG has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of PMLG is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. PMLG has been shown to exhibit potent pharmacological activities, including analgesic, antidepressant, and anticonvulsant effects.
Propiedades
Número CAS |
109772-54-5 |
|---|---|
Nombre del producto |
Prolyl-psi(methylamino)leucyl-glycinamide |
Fórmula molecular |
C13H28Cl2N4O2 |
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
(2S)-N-(2-amino-2-oxoethyl)-4-methyl-2-[[(2S)-pyrrolidin-2-yl]methylamino]pentanamide;dihydrochloride |
InChI |
InChI=1S/C13H26N4O2.2ClH/c1-9(2)6-11(13(19)17-8-12(14)18)16-7-10-4-3-5-15-10;;/h9-11,15-16H,3-8H2,1-2H3,(H2,14,18)(H,17,19);2*1H/t10-,11-;;/m0../s1 |
Clave InChI |
UDOMQZDFGBPQMX-ULEGLUPFSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC[C@@H]1CCCN1.Cl.Cl |
SMILES |
CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl |
Otros números CAS |
109772-54-5 |
Sinónimos |
Pro-psi(CH2NH)Leu-Gly-NH2 prolyl-psi(methylamino)leucyl-glycinamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



